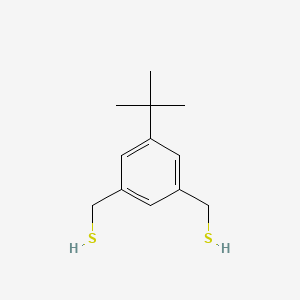
(5-tert-Butyl-1,3-phenylene)dimethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-tert-Butyl-1,3-phenylene)dimethanethiol is an organic compound characterized by the presence of a tert-butyl group and two methanethiol groups attached to a phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-tert-Butyl-1,3-phenylene)dimethanethiol typically involves the reaction of 5-tert-butyl-1,3-phenylenedimethanol with thiolating agents under controlled conditions. One common method includes the use of thiourea followed by hydrolysis to introduce the thiol groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar thiolation reactions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(5-tert-Butyl-1,3-phenylene)dimethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The hydrogen atoms in the thiol groups can be substituted with other functional groups.
Addition: The compound can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Addition: Electrophiles like bromine can be used in addition reactions.
Major Products
Oxidation: Formation of disulfides.
Substitution: Formation of alkylated thiols.
Addition: Formation of addition products with electrophiles.
Scientific Research Applications
(5-tert-Butyl-1,3-phenylene)dimethanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-tert-Butyl-1,3-phenylene)dimethanethiol involves its interaction with various molecular targets. The thiol groups can form covalent bonds with electrophilic centers in biological molecules, potentially affecting their function. The tert-butyl group may influence the compound’s steric properties, affecting its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone): Similar structure but with hydroxyl and phenylmethanone groups.
1-tert-Butyl-3,5-dimethylbenzene: Similar structure but with methyl groups instead of methanethiol groups.
Uniqueness
(5-tert-Butyl-1,3-phenylene)dimethanethiol is unique due to the presence of both tert-butyl and methanethiol groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
76447-63-7 |
|---|---|
Molecular Formula |
C12H18S2 |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
[3-tert-butyl-5-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C12H18S2/c1-12(2,3)11-5-9(7-13)4-10(6-11)8-14/h4-6,13-14H,7-8H2,1-3H3 |
InChI Key |
ZAQXBUGHFHNKHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CS)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


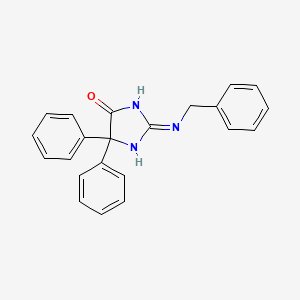
![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)
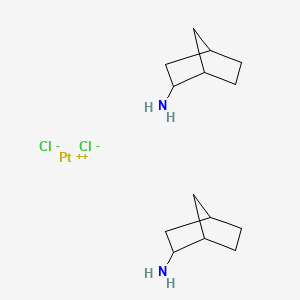
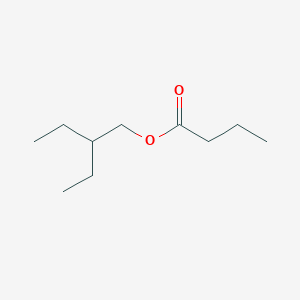
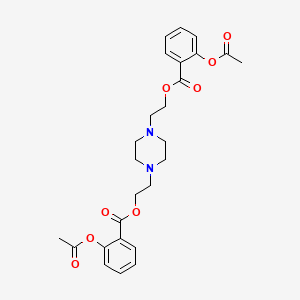
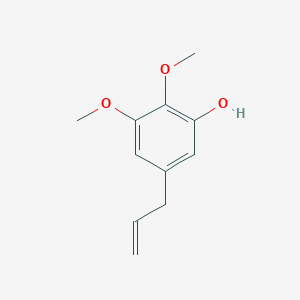


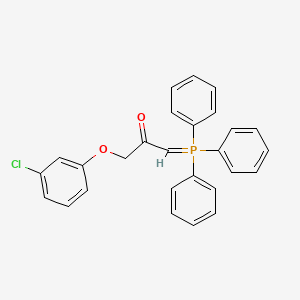
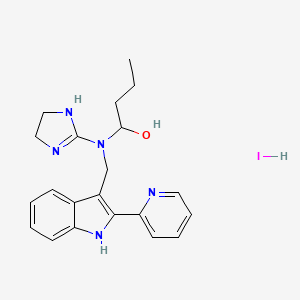
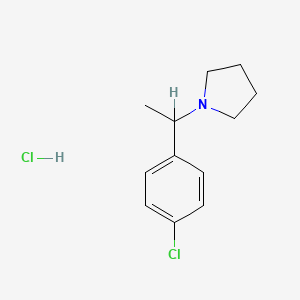
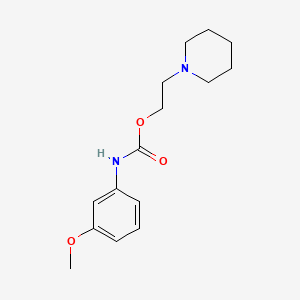
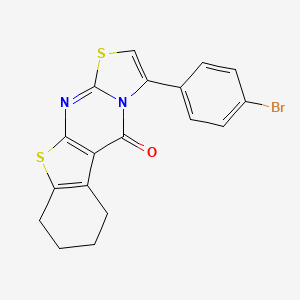
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)
